

4-Cyano-2-(trifluoromethyl)benzoic acid

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-2-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Cyano-2-(trifluoromethyl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of **4-Cyano-2-(trifluoromethyl)benzoic acid** (CAS No. 267242-09-1), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The unique substitution pattern, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts a distinct combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, expected spectroscopic characteristics, a plausible and detailed synthetic route with mechanistic insights, its chemical reactivity, and potential applications, grounded in authoritative references.

Physicochemical and Structural Properties

4-Cyano-2-(trifluoromethyl)benzoic acid is a trifunctional aromatic compound. The presence of both a strong electron-withdrawing trifluoromethyl group (-CF₃) ortho to the carboxylic acid and a cyano (-CN) group para to it significantly influences the molecule's acidity, reactivity, and potential as a synthetic precursor. The -CF₃ group, in particular, is a critical moiety in modern drug design, known to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity.^[1]

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	267242-09-1	[2][3][4]
Molecular Formula	C ₉ H ₄ F ₃ NO ₂	[2][3]
Molecular Weight	215.13 g/mol	[2][3]
Appearance	Solid	[4]
Purity (Typical)	≥97%	
Boiling Point	318.9 ± 42.0 °C (Predicted)	[2]
Density	1.50 ± 0.1 g/cm ³ (Predicted)	[2]
InChI Key	GRUPENLXDNWNIV- UHFFFAOYSA-N	

Note: Experimental data for boiling point, and density are not widely published; the values presented are based on computational predictions.

Solubility Profile (Expected): Based on its structure, the compound is expected to be poorly soluble in water. The carboxylic acid group provides some polarity and potential for deprotonation in basic aqueous solutions, which would increase solubility. It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which is typical for functionalized benzoic acid derivatives.

Spectroscopic Profile (Anticipated)

While specific experimental spectra for this compound are not readily available in public databases, a robust analysis of its structure allows for the confident prediction of its key spectroscopic features. These predictions are supplemented with experimental data from closely related analogs for comparative purposes.

¹H NMR Spectroscopy

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

- H-3: This proton is ortho to the strongly electron-withdrawing $-\text{CF}_3$ group and meta to the $-\text{COOH}$ group. It is expected to be a doublet and shifted significantly downfield.
- H-5: This proton is ortho to the $-\text{CN}$ group and meta to the $-\text{CF}_3$ group. It is expected to appear as a doublet of doublets.
- H-6: This proton is ortho to the $-\text{COOH}$ group and meta to the $-\text{CN}$ group. It is expected to be a doublet and likely the most upfield of the aromatic protons.
- $-\text{COOH}$: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will be characterized by nine distinct signals.

- $-\text{COOH}$: The carbonyl carbon will be significantly downfield (~ 165 - 170 ppm).
- $-\text{CN}$: The nitrile carbon will appear in the 115 - 120 ppm range.
- $-\text{CF}_3$: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (^1JCF), typically around 120 - 125 ppm.
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4) will be shifted accordingly.

^{19}F NMR Spectroscopy

The ^{19}F NMR spectrum is expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

- O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]
- C-H Stretch (Aromatic): Weaker absorptions are expected just above 3000 cm^{-1} .
- $\text{C}\equiv\text{N}$ Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is expected around 1700-1725 cm^{-1} . [5]
- C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm^{-1} region.

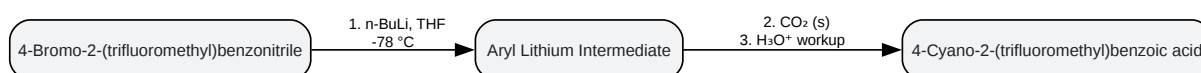
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 215$. Key fragmentation patterns would likely involve the loss of $-\text{OH}$ ($m/z = 198$) and $-\text{COOH}$ ($m/z = 170$).

Synthesis and Mechanistic Insights

A robust and logical synthesis of **4-Cyano-2-(trifluoromethyl)benzoic acid** can be designed starting from a commercially available precursor, 4-bromo-2-(trifluoromethyl)benzonitrile. This multi-step synthesis involves a halogen-metal exchange followed by carboxylation.

Overall Synthetic Pathway



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Caption: Synthetic route from a brominated precursor.

Step-by-Step Experimental Protocol

Objective: To synthesize **4-Cyano-2-(trifluoromethyl)benzoic acid** via lithiation and carboxylation of 4-bromo-2-(trifluoromethyl)benzonitrile.

Materials:

- 4-Bromo-2-(trifluoromethyl)benzonitrile
- n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid CO₂)
- Hydrochloric acid (HCl), 1 M aqueous solution
- Diethyl ether
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

- Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromo-2-(trifluoromethyl)benzonitrile (e.g., 10.0 g, 39.7 mmol). Dissolve the starting material in 100 mL of anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, slowly add n-butyllithium (17.5 mL of a 2.5 M solution, 43.7 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. The solution may change color, indicating the formation of the aryl lithium intermediate. Stir the reaction mixture at -78 °C for 1 hour.
 - Causality: This step performs a halogen-metal exchange. n-BuLi is a strong organometallic base and nucleophile that selectively replaces the bromine atom with lithium. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the attack of n-BuLi on the nitrile or trifluoromethyl groups. Anhydrous conditions are critical as organolithium reagents react violently with water.

- **Carboxylation:** While the solution is still at $-78\text{ }^{\circ}\text{C}$, carefully add an excess of crushed dry ice (solid CO_2) in several small portions. A vigorous reaction may be observed. The dry ice serves as the source of the carboxyl group. Allow the mixture to stir while slowly warming to room temperature overnight.
 - **Causality:** The highly nucleophilic aryl lithium intermediate attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. A large excess of CO_2 is used to ensure complete reaction and to quench any remaining $n\text{-BuLi}$.
- **Aqueous Workup and Extraction:** Quench the reaction by slowly adding 50 mL of water. Acidify the mixture to a pH of $\sim 1\text{-}2$ by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
 - **Causality:** The acidic workup protonates the lithium carboxylate salt to form the desired carboxylic acid, which is more soluble in the organic phase.
- **Purification:** Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to afford pure **4-Cyano-2-(trifluoromethyl)benzoic acid**.

Chemical Reactivity and Synthetic Utility

The molecule's three functional groups offer distinct handles for further chemical transformations:

- **Carboxylic Acid Group:** This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions), amide bond formation (e.g., coupling with amines using reagents like EDC or DCC), or reduction to a primary alcohol (e.g., using strong reducing agents like LiAlH_4).
- **Nitrile Group:** The cyano group can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid (yielding 2-(trifluoromethyl)terephthalic acid) or an amide. It can also be reduced to a primary amine (e.g., using $\text{H}_2/\text{Raney Ni}$ or LiAlH_4).

- **Aromatic Ring:** The electron-deficient nature of the ring, due to the three withdrawing groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally challenging.

Applications in Drug Discovery and Materials Science

While specific applications for **4-Cyano-2-(trifluoromethyl)benzoic acid** are not extensively documented in peer-reviewed literature, its structure makes it an exceptionally valuable building block. Its utility can be inferred from the roles of analogous compounds.

- **Medicinal Chemistry:** Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity.^[1] This molecule serves as a rigid scaffold to which pharmacophoric elements can be attached via the carboxylic acid group, making it a key intermediate for synthesizing enzyme inhibitors, receptor antagonists, and other bioactive molecules.
- **Agrochemicals:** Similar structures are often found in modern pesticides and herbicides.
- **Materials Science:** Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other functional materials. The rigidity and polarity imparted by the cyano and trifluoromethyl groups could be exploited to create materials with unique thermal or electronic properties.

Safety and Handling

4-Cyano-2-(trifluoromethyl)benzoic acid is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

- **GHS Hazard Statements:** H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Signal Word:** Warning.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.

- Handling: Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4]

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- To cite this document: BenchChem. [4-Cyano-2-(trifluoromethyl)benzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425466#4-cyano-2-trifluoromethyl-benzoic-acid-chemical-properties]

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